molecular formula C18H13N3O2 B099149 N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride CAS No. 15391-59-0

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride

Cat. No.: B099149
CAS No.: 15391-59-0
M. Wt: 303.3 g/mol
InChI Key: VPKBNFVPXKODST-UHFFFAOYSA-N
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Description

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide; hydrochloride, commonly known as Darrow red (CAS: 15391-59-0), is a benzo[a]phenoxazinium chloride derivative with the molecular formula C₁₈H₁₄ClN₃O₂ . It is characterized by an acetamide group at the 9-position and an imino group at the 5-position of the benzo[a]phenoxazine core. Historically, it has been utilized as a basic biological dye, particularly in histology for staining cellular components due to its cationic and fluorescent properties . The compound is synthesized via condensation reactions involving nitroso intermediates and aromatic amines in acidic ethanol under reflux conditions . Its structure and synthesis methods align with other benzo[a]phenoxazinium dyes, though its specific substituents confer distinct optical and chemical behaviors.

Preparation Methods

Chemical Reactions Analysis

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to cellular components, leading to changes in cell function and behavior. For example, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and interfere with essential cellular processes . As a fluorescent probe, it accumulates in specific cellular compartments, allowing for detailed imaging and analysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[a]phenoxazinium Derivatives

The following table compares Darrow red with other benzo[a]phenoxazinium chloride derivatives:

Compound Substituents Key Properties/Applications Reference
Darrow red (N-(5-imino-benzo[a]phenoxazin-9-yl)acetamide; hydrochloride) 5-imino, 9-acetamide Fluorescent dye for histology; cationic properties enhance binding to nucleic acids .
Compound 1 () 4-ethoxy-N-(5-((3-hydroxypropyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)butan-1-aminium chloride Enhanced fluorescence quantum yield; used as a near-infrared probe in bioimaging .
Compound 2 () 4-ethoxy-N-(4-ethoxy-4-oxobutyl)-4-oxo-N-(5-(propylamino)benzo[a]phenoxazin-9-ylidene)butan-1-aminium chloride Improved solubility in polar solvents; potential for photodynamic therapy .
5-Amino-9-(diethylamino)benzo[a]phenoxazin-7-ium chloride () 5-amino, 9-diethylamino Strong absorption in visible spectrum; used in textile dyeing and fluorescence microscopy .

Key Observations :

  • Darrow red’s acetamide group at position 9 reduces aggregation compared to compounds with bulkier substituents (e.g., ethoxy or diethylamino groups), enhancing its specificity for nucleic acid staining .
  • Derivatives with hydroxypropyl or ethoxybutanaminium groups () exhibit redshifted fluorescence, making them superior for in vivo imaging .
  • The diethylamino substituent in ’s compound increases hydrophobicity, favoring industrial dye applications over biological uses .

Acetamide-Containing Analogues

Compound Structure Key Differences Applications Reference
Darrow red Benzo[a]phenoxazine core with 5-imino and 9-acetamide groups Cationic, planar structure ideal for intercalation Histological staining
Clefamide () Dichloroacetamide with p-nitrophenoxybenzyl group Non-fluorescent; antimicrobial activity Antiprotozoal agent
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide () Chloroacetamide with aromatic substituents Neutral; hydrolytically stable Herbicide metabolite
N-(5-Methylisoxazol-3-yl)sulfamoylphenylacetamide () Acetamide linked to sulfonamide and isoxazole Dual functional groups; moderate solubility Antimicrobial research

Key Observations :

  • Unlike Clefamide or chloroacetamides (), Darrow red’s aromatic fused-ring system enables fluorescence and nucleic acid interaction .
  • Compounds with sulfonamide-isoxazole hybrids () lack the extended conjugation required for fluorescence, limiting their utility in imaging .

Key Insights :

  • Darrow red’s lower molecular weight and moderate quantum yield make it suitable for aqueous biological staining, whereas bulkier derivatives () are better suited for organic-phase applications .
  • The diethylamino-substituted derivative () shows reduced water solubility due to its hydrophobic substituents, aligning with industrial rather than biomedical uses .

Biological Activity

N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide; hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article summarizes the current understanding of its biological activity, supported by relevant data and findings from various studies.

  • Molecular Formula : C₁₈H₁₃N₃O₂·ClH
  • Molecular Weight : 339.776 g/mol
  • MDL Number : MFCD00012672
  • Purity : Typically assessed for laboratory use.

Antifungal Activity

Recent studies have demonstrated that derivatives of phenoxazine compounds exhibit notable antifungal properties. The compound N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide; hydrochloride has been evaluated for its antifungal efficacy against various strains.

Key Findings:

  • Antifungal Efficacy :
    • The compound was tested against Saccharomyces cerevisiae using microdilution methods, revealing significant antifungal activity. The most effective derivatives were those with specific substitutions at the 5 and 9 positions of the phenoxazine ring, particularly those containing amino groups .
  • Mechanism of Action :
    • The mechanism appears to involve disruption of cellular membranes and interference with metabolic processes within fungal cells, leading to cell death. Fluorescence microscopy indicated that these compounds preferentially accumulate in specific cellular compartments, such as the vacuolar membrane and perinuclear regions .

Anticancer Potential

The anticancer properties of phenoxazine derivatives have also been explored, with promising results suggesting that these compounds might inhibit cancer cell proliferation.

Case Studies:

  • Cell Line Studies :
    • In vitro studies using various cancer cell lines have shown that N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide; hydrochloride can induce apoptosis and inhibit cell growth. These effects were measured using assays that assess cell viability and apoptosis markers .
  • Comparative Analysis :
    • Comparative studies with other known anticancer agents revealed that this compound has a unique profile of activity, potentially offering therapeutic advantages in specific cancer types .

Data Summary

The following table summarizes the biological activity data for N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide; hydrochloride:

Activity TypeTest Organism/Cell LineResultReference
AntifungalSaccharomyces cerevisiaeSignificant antifungal activity
AnticancerVarious cancer cell linesInduces apoptosis, inhibits growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide hydrochloride, and what key reaction conditions influence yield?

The compound is synthesized via reduction of Nile Blue A (a benzo[a]phenoxazinium dye) using Zn/Fe in acidic media, followed by in situ substitution with 4-chloropyridine at -90 °C and subsequent oxidation in air. Critical factors include maintaining low temperatures during substitution to prevent side reactions and controlling oxidation conditions to avoid over-oxidation. Alternative routes involve bis-N,N-deethylation of Darrow Red (a related dye) using sodium bis(2-methoxyethoxy)aluminium hydride in dioxane .

Q. How is the compound structurally characterized, and what analytical techniques are recommended?

Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular weight verification, nuclear magnetic resonance (NMR) for proton/carbon assignments (e.g., aromatic protons at δ 7.5–8.5 ppm), and UV-Vis spectroscopy to confirm the phenoxazine chromophore (λmax ~600 nm). X-ray crystallography is preferred for resolving π-stacking interactions in the solid state .

Q. What are the primary applications of this compound in biological research?

As "Darrow Red," it functions as a basic dye for histological staining, particularly in polychromatic protocols for nucleic acid visualization. Its redox-active iminoquinone structure also enables applications in antimalarial studies, where it inhibits Plasmodium falciparum growth via heme polymerization disruption .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N-deethylated metabolites (e.g., compounds 48 and 49) to minimize byproducts?

Metabolite 48 is synthesized by reducing Darrow Red with Zn/pyridine hydrochloride, while metabolite 49 requires bis-N,N-deethylation. Key challenges include competing oxidation pathways and residual metal catalysts. Optimization involves:

  • Using inert atmospheres to prevent unintended oxidation.
  • Purifying intermediates via column chromatography (silica gel, CH2Cl2/MeOH gradient).
  • Validating stepwise reactions with thin-layer chromatography (TLC) to monitor deethylation .

Q. What methodological considerations are critical for using this compound in antimalarial assays?

In vitro assays require:

  • Pre-incubating the compound with parasite cultures at physiological pH (7.4) to stabilize the iminoquinone moiety.
  • Measuring IC50 values against chloroquine-resistant strains (e.g., Dd2) to assess cross-resistance.
  • Validating heme-binding activity via spectrophotometric titration (400–700 nm) .

Q. How can spectral data contradictions (e.g., inconsistent NMR shifts) be resolved during structural analysis?

Discrepancies often arise from tautomerism (e.g., imine-enamine equilibria) or solvent-dependent aggregation. Mitigation strategies include:

  • Acquiring NMR spectra in deuterated DMSO-d6 to stabilize the imino form.
  • Comparing experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).
  • Using 2D NMR (COSY, NOESY) to resolve overlapping signals .

Q. What strategies ensure purity assessment in pharmacological studies?

Purity (>98%) is validated via:

  • Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient).
  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • Quantifying residual solvents (e.g., dioxane) by gas chromatography (GC-MS) .

Q. How does the compound’s stability vary under different storage conditions?

The hydrochloride salt is hygroscopic and degrades under UV light. Recommendations:

  • Store in amber vials at -20 °C under argon.
  • Monitor decomposition via LC-MS every 6 months, tracking peaks at m/z +16 (oxidation) or -45 (deacetylation) .

Q. Methodological Resources

  • Synthetic Protocols : Refer to Mizukawa et al. (2014) for one-pot synthesis .
  • Biological Validation : Use Plasmodium lactate dehydrogenase (pLDH) assays for antimalarial activity .
  • Analytical Standards : Cross-reference with pharmacopeial impurity standards (e.g., EP Lidocaine impurities) for HPLC method development .

Properties

CAS No.

15391-59-0

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-(5-aminobenzo[a]phenoxazin-9-ylidene)acetamide

InChI

InChI=1S/C18H13N3O2/c1-10(22)20-11-6-7-15-16(8-11)23-17-9-14(19)12-4-2-3-5-13(12)18(17)21-15/h2-9H,19H2,1H3

InChI Key

VPKBNFVPXKODST-UHFFFAOYSA-N

SMILES

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1.Cl

Canonical SMILES

CC(=O)N=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1

Synonyms

DARROW RED CERTIFIED

Origin of Product

United States

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